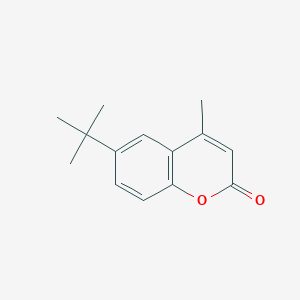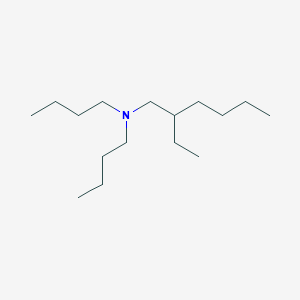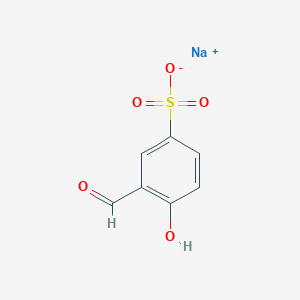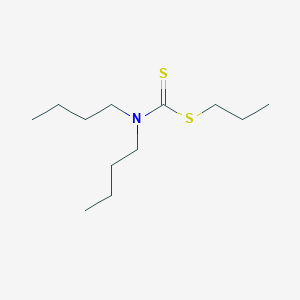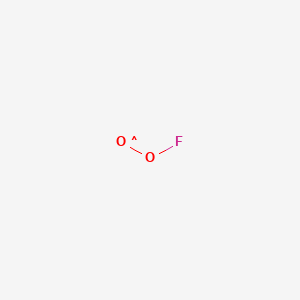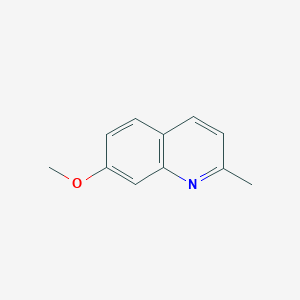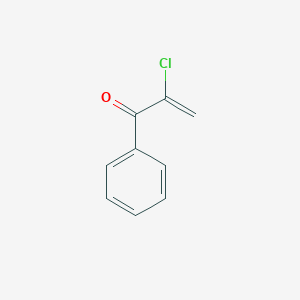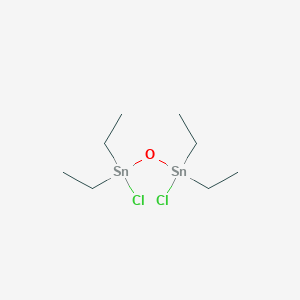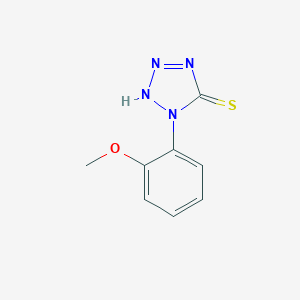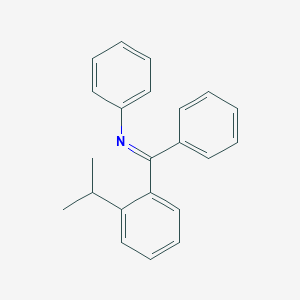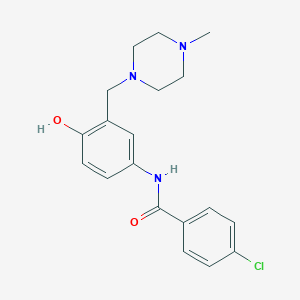
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research. In
Wirkmechanismus
The mechanism of action of Benzanilide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors. Benzanilide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and behavior.
Biochemische Und Physiologische Effekte
Benzanilide has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function and memory. Benzanilide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of specific receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Benzanilide has several advantages and limitations for lab experiments. One advantage is its ability to selectively target specific receptors and enzymes, making it a valuable tool for investigating the role of these molecules in biological systems. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of Benzanilide is a complex process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Benzanilide. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Benzanilide and its potential applications in various fields of research. Finally, the development of new derivatives of Benzanilide may lead to the discovery of even more potent and selective inhibitors of specific receptors and enzymes.
Synthesemethoden
The synthesis method of Benzanilide involves the reaction of 4-chloro-4'-hydroxybenzophenone with 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting compound is then treated with benzoyl chloride to yield the final product. The synthesis of Benzanilide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
Benzanilide has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including pharmacology, biochemistry, and neuroscience. Benzanilide has been used as a tool to study the mechanism of action of various drugs and to investigate the role of specific receptors in biological systems.
Eigenschaften
CAS-Nummer |
17183-40-3 |
|---|---|
Produktname |
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)- |
Molekularformel |
C19H22ClN3O2 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
4-chloro-N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-8-10-23(11-9-22)13-15-12-17(6-7-18(15)24)21-19(25)14-2-4-16(20)5-3-14/h2-7,12,24H,8-11,13H2,1H3,(H,21,25) |
InChI-Schlüssel |
YXSSCVWDQXKKJA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Andere CAS-Nummern |
17183-40-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



